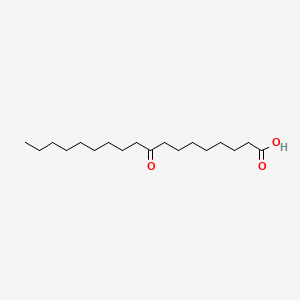

9-Oxooctadecanoic acid

描述

This compound has been reported in Galeopsis bifida with data available.

Structure

2D Structure

属性

IUPAC Name |

9-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYQSFOUGYMRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194077 | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4114-74-3 | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 °C | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Oxooctadecanoic Acid: Discovery, Isolation, and Biological Significance

Introduction

9-Oxooctadecanoic acid, also known as 9-ketostearic acid, is a long-chain oxo-fatty acid.[1][2][3][4] As a metabolite of oleic acid, it belongs to a class of lipid molecules known as oxylipins, which are involved in a variety of physiological and pathological processes.[5] While research on this compound itself is still emerging, the broader family of oxo-fatty acids has garnered significant attention for its roles in inflammation, metabolic regulation, and cellular signaling.[6][7][8] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and analytical methodologies for this compound, as well as an exploration of its potential biological activities and signaling pathways, primarily informed by studies on its close structural analogs. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The formal discovery of this compound is not marked by a singular event but rather by its gradual identification as a natural product and metabolic intermediate in various biological systems. It has been identified in both the plant and animal kingdoms, suggesting a conserved role in lipid metabolism.

Table 1: Natural Occurrence of this compound

| Kingdom | Organism/Source | Biological Matrix | Reference(s) |

| Plantae | Galeopsis bifida | Plant tissue | [1] |

| Plantae | Tomato (Solanum lycopersicum) | Fruit | [7][8] |

| Animalia | Bovine | Milk | [3] |

| Animalia | Human | Blood plasma, Urine | [3] |

Isolation from Biological Matrices

The isolation of this compound from natural sources is a multi-step process that involves the extraction of total lipids followed by chromatographic separation and purification. The following protocol is a generalized procedure adaptable for both plant and animal tissues.

Experimental Protocol: Isolation of this compound

1. Sample Preparation and Homogenization:

-

Flash-freeze the biological sample (e.g., plant leaves, animal tissue) in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh the powdered tissue (typically 1-10 g).

2. Lipid Extraction (Folch Method): [9]

-

Homogenize the tissue powder in a 20-fold volume of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture using a high-speed homogenizer.

-

Stir the homogenate for 1-2 hours at room temperature to ensure complete lipid extraction.

-

Filter the mixture to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.[10]

-

Carefully collect the lower chloroform layer containing the total lipid extract.

3. Saponification (Optional, for total this compound):

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a methanolic solution of potassium hydroxide (B78521) (e.g., 0.5 M KOH in methanol).

-

Incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.

-

Acidify the solution to pH 3 with a strong acid (e.g., 6 M HCl) to protonate the free fatty acids.

4. Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the free fatty acids, including this compound, with a non-polar solvent such as ethyl acetate (B1210297) or methanol.

5. High-Performance Liquid Chromatography (HPLC) Purification:

-

Dry the eluate from the SPE step and reconstitute it in a suitable mobile phase.

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) to separate the fatty acids.

-

Collect fractions corresponding to the elution time of a this compound standard.

-

Confirm the purity and identity of the isolated compound using mass spectrometry and NMR.

References

- 1. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030979) [hmdb.ca]

- 4. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]

- 5. Ketols Emerge as Potent Oxylipin Signals Regulating Diverse Physiological Processes in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 9-Ketostearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ketostearic acid, also known as 9-oxooctadecanoic acid, is a keto fatty acid that is of growing interest to the scientific community. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug discovery, and metabolic studies.

Chemical and Physical Properties

9-Ketostearic acid is a long-chain fatty acid characterized by a ketone group at the ninth carbon position.[1][2] This functional group significantly influences its physical and chemical behavior compared to its parent compound, stearic acid.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid | [1][2] |

| CAS Number | 4114-74-3 | [1][3][4] |

| Molecular Formula | C₁₈H₃₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 298.46 g/mol | [1][2][3][4][5] |

| Canonical SMILES | CCCCCCCCCC(=O)CCCCCCCC(=O)O | [1][3] |

| InChI Key | KNYQSFOUGYMRDE-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 74.5 °C | [2] |

| Boiling Point (Predicted) | 444.1 ± 28.0 °C | [2] |

| Density (Predicted) | 0.940 ± 0.06 g/cm³ | [2] |

| Physical Description | Solid | [4] |

| Solubility | Soluble in chloroform. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 9-Ketostearic acid. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~2.4 ppm (t, 2H): Protons alpha to the ketone carbonyl group (-CH₂-C=O).

-

2.3 ppm (t, 2H): Protons alpha to the carboxylic acid carbonyl group (-CH₂-COOH).

-

1.6 ppm (m, 4H): Protons beta to both carbonyl groups.

-

1.2-1.4 ppm (m, 20H): Methylene protons of the long alkyl chain.

-

0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).

-

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH), which can be broad and may exchange with D₂O.

¹³C NMR (Predicted):

-

~211 ppm: Ketone carbonyl carbon.

-

~180 ppm: Carboxylic acid carbonyl carbon.

-

~42 ppm: Carbons alpha to the ketone.

-

~34 ppm: Carbon alpha to the carboxylic acid.

-

~24-32 ppm: Methylene carbons of the alkyl chain.

-

~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 9-Ketostearic acid would be expected to show a molecular ion peak ([M]⁺) at m/z 298. Key fragmentation patterns for fatty acids include losses of water (M-18), the carboxyl group (M-45), and characteristic cleavage at the carbonyl group. Alpha-cleavage adjacent to the ketone at C9 would lead to significant fragments.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Ketostearic acid will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (Alkyl) | 2960-2850 | Strong |

| C=O stretch (Ketone) | ~1715 | Strong |

| C=O stretch (Carboxylic acid) | ~1710 | Strong |

| C-O stretch (Carboxylic acid) | 1320-1210 | Medium |

The two carbonyl stretching frequencies may overlap, resulting in a broad, strong absorption band in the 1710-1720 cm⁻¹ region.

Experimental Protocols

Synthesis of 9-Ketostearic Acid

A common method for the synthesis of keto acids is the oxidation of the corresponding hydroxy acid. The following is a generalized protocol based on the synthesis of similar compounds.

Objective: To synthesize 9-Ketostearic acid from 9-hydroxystearic acid.

Materials:

-

9-hydroxystearic acid

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent (e.g., Jones reagent)

-

Anhydrous dichloromethane (B109758) (DCM) or acetone

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 9-hydroxystearic acid in a suitable anhydrous solvent like dichloromethane.

-

Oxidation: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate, 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, the reaction mixture is quenched by the addition of a suitable reagent (e.g., isopropyl alcohol if using Jones reagent) and then filtered through a pad of celite or silica gel to remove the chromium salts. The filtrate is then washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 9-Ketostearic acid is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product is characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of 9-Ketostearic acid using GC-MS, which often requires derivatization to increase volatility.

Objective: To quantify and identify 9-Ketostearic acid in a sample.

Materials:

-

Sample containing 9-Ketostearic acid

-

Internal standard (e.g., a deuterated analog)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous pyridine (B92270) or other suitable solvent

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Extraction: Lipids are extracted from the sample using a standard method such as Folch or Bligh-Dyer extraction.

-

Derivatization: The dried lipid extract is reconstituted in a small volume of anhydrous pyridine. The derivatizing agent (BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester and the ketone to its TMS enol ether.

-

GC-MS Analysis:

-

Injection: An aliquot of the derivatized sample is injected into the GC-MS.

-

Separation: The components are separated on the capillary column using a temperature program (e.g., initial temperature of 100°C, ramped to 280°C).

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed. 9-Ketostearic acid is identified by its retention time and the characteristic fragmentation pattern of its TMS derivative. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Biological Signaling and Experimental Workflows

While the direct signaling pathways of 9-Ketostearic acid are not extensively documented, the closely related 9-hydroxystearic acid (9-HSA) has been shown to exhibit biological activity, particularly in the context of cancer cell proliferation. 9-HSA acts as an inhibitor of histone deacetylase 1 (HDAC1). It is plausible that 9-Ketostearic acid could be a metabolite of 9-HSA or have related biological activities.

Proposed Signaling Pathway: HDAC Inhibition

The following diagram illustrates the proposed mechanism of action for 9-hydroxystearic acid, which may provide a framework for investigating the biological role of 9-Ketostearic acid.

Caption: Proposed signaling pathway of 9-hydroxystearic acid (9-HSA) via HDAC1 inhibition.

Experimental Workflow: Investigating Biological Activity

The following workflow outlines a general approach to studying the biological effects of 9-Ketostearic acid.

Caption: Experimental workflow for investigating the biological activity of 9-Ketostearic acid.

Conclusion

9-Ketostearic acid is a fatty acid with distinct chemical properties conferred by its ketone functionality. This guide has provided a detailed summary of its known characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of its potential biological activities, drawing parallels with 9-hydroxystearic acid, opens up new avenues for research, particularly in the fields of cancer biology and metabolic diseases. The presented information aims to facilitate further investigation into the chemical and biological significance of this intriguing molecule.

References

- 1. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - ProQuest [proquest.com]

- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-hydroxystearic acid | CAS#:3384-24-5 | Chemsrc [chemsrc.com]

Synthesis of 9-Oxooctadecanoic Acid: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 9-oxooctadecanoic acid, a molecule of significant interest in various research fields. The primary synthesis route detailed herein is a robust two-step process commencing with the readily available starting material, oleic acid. The guide elucidates the conversion of oleic acid to an intermediate, 9-hydroxyoctadecanoic acid, followed by its oxidation to the final keto acid. Detailed experimental protocols for each step are provided, along with a comparative summary of various oxidation methods. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension by researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 9-ketostearic acid, is a long-chain oxo-fatty acid that has garnered increasing attention in biomedical research. Its presence in biological systems and its potential roles in various physiological and pathological processes necessitate reliable methods for its synthesis to enable further investigation. This guide focuses on a practical and scalable chemical synthesis approach, providing researchers with the necessary details to produce this compound for their studies.

The presented synthesis strategy involves two key transformations:

-

Hydration of Oleic Acid: The introduction of a hydroxyl group at the 9-position of the oleic acid backbone to form 9-hydroxyoctadecanoic acid.

-

Oxidation of 9-Hydroxyoctadecanoic Acid: The conversion of the secondary alcohol functionality to a ketone to yield the target molecule, this compound.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step process starting from methyl oleate (B1233923), the methyl ester of oleic acid. The use of the methyl ester can simplify handling and purification during the initial hydration step.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 9(10)-Hydroxyoctadecanoate from Methyl Oleate

This procedure describes the hydration of methyl oleate via a formylation-hydrolysis sequence using a solid acid catalyst.[1][2]

Materials:

-

Methyl oleate

-

Formic acid (98%)

-

Aquivion PFSA catalyst

-

Ethyl acetate (B1210297)

-

Nitrogen gas

Equipment:

-

250 mL three-necked flask

-

Serpentine (B99607) condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Formylation:

-

In a 250 mL three-necked flask equipped with a serpentine condenser and a magnetic stirrer, combine methyl oleate (31.39 g, 0.10 mol) and 98% formic acid (70.45 g, 1.50 mol).[1]

-

Add the Aquivion PFSA catalyst (3.06 g, 3.0 wt% relative to methyl oleate) to the mixture.[1]

-

Heat the reaction mixture to 80 °C with continuous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture and recover the catalyst by filtration.

-

Remove excess formic acid by vacuum distillation to obtain the intermediate, 9(10)-(formyloxy)octadecanoic acid methyl ester.

-

-

Hydrolysis:

-

To the crude formyloxy ester, add an excess of methanol.

-

Maintain the reaction mixture at 70.0 °C with continuous stirring for 6.0 hours.[1]

-

After cooling, remove the excess methanol by vacuum distillation.

-

Extract the product with ethyl acetate.

-

Purify the product by short-path distillation to yield methyl 9(10)-hydroxyoctadecanoate.

-

Step 2: Oxidation of Methyl 9-Hydroxyoctadecanoate to Methyl 9-Oxooctadecanoate

This section provides protocols for three common methods for the oxidation of secondary alcohols to ketones. Researchers can select the most suitable method based on available reagents, equipment, and substrate sensitivity.

The Jones oxidation is a robust and high-yielding method for oxidizing secondary alcohols.[3][4]

Materials:

-

Methyl 9-hydroxyoctadecanoate

-

Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

-

Isopropyl alcohol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

Dissolve methyl 9-hydroxyoctadecanoate in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice-water bath.

-

-

Oxidation:

-

Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed.[4]

-

Continue adding the reagent until the orange-red color persists, indicating the completion of the reaction.

-

-

Work-up:

-

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[4]

-

Remove the acetone by rotary evaporation.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude methyl 9-oxooctadecanoate.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

PCC is a milder oxidizing agent, suitable for substrates that may be sensitive to the strongly acidic conditions of the Jones oxidation.[3][5]

Materials:

-

Methyl 9-hydroxyoctadecanoate

-

Pyridinium (B92312) chlorochromate (PCC)

-

Celite or molecular sieves

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a solution of methyl 9-hydroxyoctadecanoate (1 eq.) in dichloromethane, add Celite.

-

Add a solution of pyridinium chlorochromate (1.2 eq.) in dichloromethane at 0 °C.[5]

-

-

Oxidation:

-

Stir the reaction mixture at room temperature for 2 to 4 hours.[5]

-

Monitor the reaction progress by TLC. A brown, tar-like material will precipitate during the reaction.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

The crude methyl 9-oxooctadecanoate can be purified by column chromatography.

-

The Swern oxidation is a very mild method that avoids the use of heavy metals.

Materials:

-

Methyl 9-hydroxyoctadecanoate

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous conditions

Equipment:

-

Three-necked round-bottom flask with a thermometer and dropping funnels

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Activation of DMSO:

-

In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of DMSO in dichloromethane, keeping the temperature below -60 °C.

-

-

Formation of Alkoxysulfonium Salt:

-

Add a solution of methyl 9-hydroxyoctadecanoate in dichloromethane to the reaction mixture, again maintaining a low temperature.

-

-

Elimination:

-

After a short stirring period, add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

-

Work-up:

-

Quench the reaction with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography.

-

Step 3: Hydrolysis of Methyl 9-Oxooctadecanoate

If the synthesis was performed on the methyl ester, a final hydrolysis step is required to obtain the free acid.

Materials:

-

Methyl 9-oxooctadecanoate

-

Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/water mixture

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification:

-

Dissolve methyl 9-oxooctadecanoate in a mixture of methanol and water (or THF and water).

-

Add a slight excess of potassium hydroxide or lithium hydroxide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 3-4 with dilute HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic extracts with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields can vary depending on the specific reaction conditions and purification methods.

Table 1: Synthesis of Methyl 9(10)-Hydroxyoctadecanoate

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl Oleate | [1] |

| Reagents | Formic Acid, Aquivion PFSA catalyst, Methanol | [1] |

| Formylation Temperature | 80 °C | [1] |

| Hydrolysis Temperature | 70 °C | [1] |

| Hydrolysis Time | 6 hours | [1] |

| Reported Yield | >90% conversion | [2] |

Table 2: Comparison of Oxidation Methods for Secondary Alcohols

| Oxidation Method | Oxidizing Agent | Typical Solvent | Key Features | Reported Yields (general) |

| Jones Oxidation | CrO₃ in H₂SO₄/H₂O | Acetone | Strong oxidant, rapid, high yields, acidic conditions | High |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Milder than Jones, anhydrous conditions | Good to high |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | Very mild, metal-free, low temperature | High |

Mandatory Visualizations

Experimental Workflow for Jones Oxidation

Logical Relationship of Synthesis Steps

References

An In-depth Technical Guide to the Natural Sources of 9-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxooctadecanoic acid, a C18 oxo-fatty acid, is an oxidized lipid mediator derived from the enzymatic or non-enzymatic oxidation of oleic and linoleic acids. As a member of the octadecanoid family, this compound and its related derivatives are emerging as significant bioactive molecules implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrences of this compound, quantitative data on its presence in various sources, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is found across a diverse range of biological systems, including plants, animals, and microorganisms. Its formation is often linked to lipid peroxidation and the metabolism of unsaturated fatty acids.

Plant Kingdom

A variety of plant-based materials have been identified as sources of this compound and its derivatives.

-

Fruits and Vegetables: Tomatoes (Solanum lycopersicum) are a notable source, particularly of the related compound 9-oxo-10(E),12(E)-octadecadienoic acid, which is a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα)[1]. Other plant sources include red pepper (Capsicum annuum) and soybeans (Glycine max).

-

Plant Oils: Various seed oils are reported to contain this compound, although specific quantitative data is often limited. The concentration can vary depending on the plant source and the processing of the oil.

-

Other Plant Sources: It has also been reported in brown seaweed, lichens, and the plant Galeopsis bifida[2][3]. Potato tubers (Solanum tuberosum) can produce 9-keto-10,12-octadecadienoic acid from the metabolism of 9-hydroperoxyoctadecadienoic acid[4].

Animal Kingdom

In animals, this compound is often associated with lipid metabolism and has been identified in various tissues and fluids.

-

Dairy Products: Ruminant milk and dairy products like cheese are known to contain a variety of oxo-fatty acids. One study identified several saturated oxo fatty acids in Cheddar cheese, with C18 isomers being predominant[2].

-

Human Tissues: Low levels of this compound have been detected in human atherosclerotic plaques, suggesting its formation during in vivo lipid peroxidation[2]. It is also an expected metabolite in human plasma and urine[5].

Microbial World

Microorganisms, particularly gut bacteria, play a significant role in the metabolism of dietary fatty acids, leading to the formation of oxo-fatty acids.

-

Gut Microbiota: Lactic acid bacteria, such as Lactobacillus plantarum, can convert linoleic acid into various metabolites, including 10-oxooctadecanoic acid. This suggests that the gut microbiome is a potential source of similar oxo-fatty acids[6].

Data Presentation: Quantitative Analysis

The quantification of this compound in natural sources is a challenging analytical task, and reported concentrations can vary. The following table summarizes available quantitative data for this compound and its closely related derivatives.

| Source Category | Specific Source | Compound | Concentration Range | Analytical Method | Reference |

| Plant-Derived | Edible Oils (during frying) | 9-oxononanoic acid (a related product) | 4.27–903.99 μg/g | GC-MS | [7] |

| Animal-Derived | Cheddar Cheese | Saturated Oxo C18 Fatty Acids | Present (specific isomers quantified) | GC-MS | [2] |

| Animal-Derived | Bovine Milk (Control Diet) | cis-9, trans-11-octadecadienoic acid | 6.8–25.7 mg/g of fat | GC | [8] |

| Animal-Derived | Bovine Milk (Rapeseed Supplement) | cis-9, trans-11-octadecadienoic acid | 10.6–33.5 mg/g of fat | GC | [8] |

| Animal-Derived | Bovine Milk (Soybean Supplement) | cis-9, trans-11-octadecadienoic acid | 8.8–30.5 mg/g of fat | GC | [8] |

Note: Data for the specific compound this compound is scarce. The table includes data on closely related compounds to provide an indication of expected concentrations of oxo-fatty acids in these matrices.

Experimental Protocols

The accurate analysis of this compound requires robust extraction and sensitive analytical techniques. Below are detailed methodologies for its determination in biological matrices.

Protocol 1: Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in complex matrices like cheese or oils and involves lipid extraction, saponification, and derivatization.

1. Lipid Extraction: a. Homogenize a known weight of the sample (e.g., 1-5 g of cheese) in a chloroform:methanol (B129727) (2:1, v/v) solution. b. Add an appropriate internal standard, such as a deuterated fatty acid, to the homogenate for quantification. c. Vortex the mixture vigorously and allow it to stand for at least 1 hour to ensure complete lipid extraction. d. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. e. Collect the lower organic phase (chloroform layer) containing the lipids.

2. Saponification (to release esterified fatty acids): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a methanolic KOH solution (e.g., 0.5 M) and heat at 60°C for 1 hour to hydrolyze the lipids. c. Cool the mixture and acidify to pH 3-4 with HCl. d. Extract the free fatty acids with hexane (B92381) or diethyl ether.

3. Derivatization for GC-MS Analysis: Due to the polar nature of the carboxylic acid and ketone groups, derivatization is necessary to increase volatility for GC-MS analysis. a. Methoximation of the ketone group: i. Dry the fatty acid extract completely under nitrogen. ii. Add a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL). iii. Heat at 60°C for 30 minutes to form the methoxime derivative of the ketone. b. Silylation of the carboxylic acid group: i. After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). ii. Heat at 60°C for another 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid.

4. GC-MS Analysis: a. Gas Chromatograph Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Helium.

- Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized fatty acid. b. Mass Spectrometer Conditions:

- Ionization: Electron Ionization (EI).

- Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized this compound.

Protocol 2: Extraction and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is highly sensitive and specific and is suitable for analyzing this compound in biological fluids like plasma or milk.

1. Sample Preparation (from Plasma/Milk): a. To a known volume of the sample (e.g., 100 µL), add an internal standard (e.g., ¹³C-labeled this compound). b. Perform protein precipitation by adding 4 volumes of ice-cold acetonitrile (B52724) or methanol. c. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the proteins. d. Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) for cleanup (optional but recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low percentage of methanol in water to remove polar impurities. d. Elute the this compound with methanol or acetonitrile.

3. LC-MS/MS Analysis: a. Dry the eluate under nitrogen and reconstitute in the initial mobile phase. b. Liquid Chromatography Conditions:

- Column: A C18 reversed-phase column.

- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization. c. Tandem Mass Spectrometry Conditions:

- Ionization: Electrospray Ionization (ESI) in negative ion mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ of this compound to one or more specific product ions.

Signaling Pathways and Biological Activity

This compound and its derivatives are recognized as important signaling molecules, primarily through their interaction with nuclear receptors.

PPARα Activation

The derivative, 9-oxo-10(E),12(E)-octadecadienoic acid, found abundantly in tomatoes, is a potent agonist for Peroxisome Proliferator-Activated Receptor α (PPARα)[1][9]. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.

Mechanism of Action:

-

Ligand Binding: this compound or its derivative enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization: The ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the PPARα/RXR heterodimer to PPREs recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, binding, and oxidation[10].

Downstream Target Genes: Activation of PPARα leads to the upregulation of genes involved in:

-

Fatty Acid Transport: CD36, Fatty Acid Transport Proteins (FATPs).

-

Peroxisomal β-oxidation: Acyl-CoA Oxidase 1 (ACOX1)[9].

-

Mitochondrial β-oxidation: Carnitine Palmitoyltransferase 1a and 2 (CPT1a, CPT2)[11].

-

Ketogenesis: 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2)[11].

Biosynthesis of this compound

This compound is primarily biosynthesized from the oxidation of linoleic acid through several enzymatic pathways.

-

Lipoxygenase (LOX) Pathway:

-

Cytochrome P450 (CYP) Pathway:

-

Cyclooxygenase (COX) Pathway:

-

COX-1 and COX-2 can also metabolize linoleic acid to 9-HPODE, which is then reduced to 9-HODE and can be subsequently oxidized to the keto form[14].

-

Conclusion

This compound and its derivatives represent a class of bioactive lipids with significant potential in modulating metabolic and inflammatory pathways. Their presence in common dietary sources such as tomatoes and dairy products suggests a role for these compounds in nutrition and health. The activation of PPARα by these molecules highlights a potential mechanism for their beneficial effects on lipid metabolism. Further research into the quantitative occurrence of this compound in a wider range of foods and the elucidation of its full spectrum of biological activities will be crucial for understanding its role in human health and for the development of novel therapeutic strategies. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important lipid mediator in various biological matrices.

References

- 1. The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2013168310A1 - Method for producing oxo fatty acid and rare fatty acid - Google Patents [patents.google.com]

- 4. itjfs.com [itjfs.com]

- 5. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 4114-74-3 | Benchchem [benchchem.com]

- 7. Analysis of 8-oxooctanoate, 9-oxononanoate, fatty acids, oxidative stability, and iodine value during deep-frying of French fries in edible oils blended with palm oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proof of the enzymatic formation of 9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid from linoleic acid by soya lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The enzymic conversions of 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid into 13-hydroxy-12-oxo-cis-9-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

Unveiling the Bioactive Potential of 9-Oxooctadecanoic Acid: A Technical Overview

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth overview of the biological activities of 9-Oxooctadecanoic acid (9-oxo-ODA). This oxidized fatty acid, found in sources such as tomatoes, is emerging as a significant modulator of key metabolic and inflammatory pathways, presenting potential therapeutic avenues for a range of disorders.

Core Biological Activity: A Potent PPARα Agonist

The primary biological function of 9-oxo-ODA identified to date is its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Activation of PPARα by ligands like 9-oxo-ODA initiates a signaling cascade that upregulates the expression of genes involved in fatty acid oxidation. This mechanism effectively enhances the breakdown of fatty acids, leading to a reduction in triglyceride accumulation in hepatocytes.[1][2]

The agonistic activity of 9-oxo-ODA on PPARα has been demonstrated to be more potent than that of conjugated linoleic acid (CLA), a well-known PPARα activator. This heightened activity translates to a significant impact on lipid metabolism, suggesting its potential in managing conditions like dyslipidemia and non-alcoholic fatty liver disease.

Quantitative Analysis of PPARα Activation and Metabolic Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies, illustrating the efficacy of 9-oxo-ODA and its closely related isomer, 13-oxo-ODA, in modulating PPARα activity and lipid levels.

Table 1: In Vitro PPARα Activation by 9-oxo-ODA and Analogs

| Compound | Assay System | Concentration | Fold Induction of PPARα Activity (vs. Control) | Reference |

| 9-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | 10 µM | ~2.5 | (Kim YI, et al., 2011) |

| 13-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | 10 µM | ~4.5 | (Takahashi N, et al., 2012) |

| CLA | Luciferase Reporter Assay (CV-1 cells) | 10 µM | ~2.0 | (Takahashi N, et al., 2012) |

Table 2: Effect of 9-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes

| Gene | Treatment | Fold Increase in mRNA Expression (vs. Control) | Reference |

| Acyl-CoA oxidase (ACO) | 9-oxo-ODA (10 µM) | ~3.5 | (Kim YI, et al., 2011) |

| Carnitine palmitoyltransferase 1a (CPT1a) | 9-oxo-ODA (10 µM) | ~4.0 | (Kim YI, et al., 2011) |

Table 3: In Vivo Effects of 13-oxo-ODA on Plasma and Hepatic Triglycerides in KK-Ay Mice

| Treatment Group | Plasma Triglyceride (mg/dL) | Hepatic Triglyceride (mg/g tissue) | Reference |

| High-Fat Diet (Control) | ~250 | ~80 | (Takahashi N, et al., 2012) |

| High-Fat Diet + 0.05% 13-oxo-ODA | ~150 | ~50 | (Takahashi N, et al., 2012) |

Anti-Inflammatory Properties: Modulation of NF-κB and MAPK Signaling

Beyond its metabolic regulatory functions, emerging evidence suggests that 9-oxo-ODA and its structural analogs possess anti-inflammatory properties. While direct studies on 9-oxo-ODA are ongoing, research on related oxo-fatty acids, such as 8-oxo-9-octadecenoic acid and 13-oxo-octadecadienoic acid (13-KODE), has demonstrated their ability to inhibit key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

These compounds have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components such as ERK and JNK.[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 9-oxo-ODA and its analogs.

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

PPARα Luciferase Reporter Gene Assay

This assay is employed to quantify the ability of a compound to activate PPARα.

-

Cell Culture and Transfection: CV-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 24-well plates and co-transfected with a PPARα expression vector (pM-PPARα), a luciferase reporter plasmid containing a PPAR response element (p4xUASg-tk-luc), and a Renilla luciferase control vector (pRL-TK) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing the test compound (e.g., 9-oxo-ODA) at various concentrations. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Luciferase Activity Measurement: Following a 24-hour incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle control.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify the changes in the expression of PPARα target genes.

-

Cell Culture and Treatment: Mouse primary hepatocytes are isolated and cultured. Cells are treated with 9-oxo-ODA or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the hepatocytes using a suitable RNA isolation kit. The concentration and purity of the RNA are determined, and first-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative real-time PCR is performed using the synthesized cDNA, gene-specific primers for PPARα target genes (e.g., ACO, CPT1a), and a housekeeping gene (e.g., 36B4) for normalization. The reaction is carried out in a real-time PCR system using a SYBR Green-based detection method.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the control group.

In Vivo Study in KK-Ay Mice

This protocol outlines an animal study to assess the in vivo efficacy of 9-oxo-ODA analogs on dyslipidemia.

-

Animal Model and Diet: Male KK-Ay mice, a model for obese type 2 diabetes, are used. The mice are fed a high-fat diet to induce dyslipidemia.

-

Compound Administration: The mice are divided into control and treatment groups. The treatment group receives the high-fat diet supplemented with the test compound (e.g., 0.05% 13-oxo-ODA) for a specified duration (e.g., 4 weeks). The control group receives the high-fat diet without the compound.

-

Sample Collection and Analysis: At the end of the study period, blood and liver tissue are collected. Plasma and hepatic triglyceride levels are measured using enzymatic assay kits.

-

Statistical Analysis: The data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound and its isomers represent a promising class of bioactive lipids with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. The well-documented PPARα agonistic activity provides a solid foundation for its role in regulating lipid metabolism. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of 9-oxo-ODA itself and to explore its therapeutic efficacy in relevant preclinical and clinical models. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 9-Oxo-Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 9-oxo-stearic acid (also known as 9-ketostearic acid), a saturated oxo fatty acid. It details its core physicochemical properties, outlines established experimental protocols for its analysis, and explores its potential biological significance based on related lipid molecules.

Core Physicochemical Properties

9-Oxo-stearic acid is a derivative of stearic acid, an 18-carbon saturated fatty acid, distinguished by a ketone group at the ninth carbon position. This structural feature significantly influences its chemical behavior and physical properties.

Data Presentation: Summary of Quantitative Properties

All quantitative data for 9-oxo-stearic acid has been consolidated into the table below for straightforward reference and comparison.

| Property | Value | Source |

| IUPAC Name | 9-oxooctadecanoic acid | |

| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid | |

| CAS Registry Number | 4114-74-3 | |

| Molecular Formula | C₁₈H₃₄O₃ | |

| Average Molecular Weight | 298.46 g/mol | |

| Monoisotopic Molecular Weight | 298.250794954 Da | |

| Melting Point | 74.5 °C - 83 °C | [1][2] |

| Boiling Point | 444.1 ± 28.0 °C (Predicted) | [1] |

| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | 0.0012 g/L (Predicted) | |

| pKa (Strongest Acidic) | 4.55 (Predicted) | |

| Polar Surface Area | 54.37 Ų (Predicted) | |

| Hydrogen Bond Donor Count | 1 (Predicted) | |

| Hydrogen Bond Acceptor Count | 3 (Predicted) | |

| Rotatable Bond Count | 16 (Predicted) |

Experimental Protocols & Methodologies

Accurate characterization and quantification of 9-oxo-stearic acid are critical for research and development. The following sections detail the standard methodologies for its analysis.

Workflow for Analysis of 9-Oxo-Stearic Acid

The general workflow for analyzing 9-oxo-stearic acid from a biological matrix involves extraction, potential derivatization, and subsequent analysis by chromatography coupled with mass spectrometry.

Caption: General experimental workflow for the analysis of 9-oxo-stearic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing fatty acids, but it requires a derivatization step to increase the volatility of compounds like 9-oxo-stearic acid.[3]

-

Sample Preparation and Derivatization:

-

Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent system like the Folch method (chloroform/methanol).[3]

-

Saponification: To release the fatty acid from its esterified form, the extract is treated with methanolic potassium hydroxide (B78521) (KOH).[3]

-

Acidification and Extraction: The sample is acidified, and the free fatty acids are extracted with a non-polar solvent such as hexane.[3]

-

Derivatization: The carboxylic acid is converted to a more volatile form. A common method is methylation to form a fatty acid methyl ester (FAME), followed by silylation of any hydroxyl groups.[3]

-

-

Instrumental Conditions:

-

GC Column: A medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[3]

-

Carrier Gas: Helium is used at a constant flow rate.[3]

-

Oven Temperature Program: A gradient is employed, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 20°C/min, and holding for 10 minutes.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and has the significant advantage of not requiring a derivatization step.[4][5]

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding ice-cold isopropanol (B130326) or acetonitrile (B52724), followed by centrifugation.[4][5] The supernatant is collected for analysis.

-

Solvent Extraction: Alternatively, a liquid-liquid extraction using a solvent system like chloroform/methanol can be used.[4]

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).[4]

-

-

Instrumental Conditions:

-

LC Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantification, operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for detecting fatty acids.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for unambiguous structure elucidation. Predicted spectral data, based on the structure of 9-oxo-stearic acid and data from analogous compounds, are provided below.[6][7]

-

Methodology:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]

-

Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. For ¹H NMR, a 30° pulse angle and a relaxation delay of 1-2 seconds are typical. For ¹³C NMR, proton decoupling is used, and more scans are required due to the lower natural abundance of the isotope.[6]

-

Data Processing: Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[6]

-

-

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~2.4 ppm (t, 4H): Methylene (B1212753) protons alpha to the ketone group (-CH₂-C(O)-CH₂-).

-

~2.35 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).

-

~1.6 ppm (m, 4H): Methylene protons beta to the ketone and carboxyl groups.

-

~1.2-1.4 ppm (br m, 18H): Remaining methylene protons of the long alkyl chain.

-

~0.88 ppm (t, 3H): Terminal methyl protons (-CH₃).

-

~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

-

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~211 ppm: Ketone carbonyl carbon (-C=O).

-

~179 ppm: Carboxylic acid carbon (-COOH).

-

~42 ppm: Methylene carbons alpha to the ketone.

-

~34 ppm: Methylene carbon alpha to the carboxyl group.

-

~22-32 ppm: Remaining methylene carbons.

-

~14 ppm: Terminal methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

-

Methodology:

-

Sample Preparation: A thin film of the sample is prepared by dissolving it in a volatile solvent (e.g., chloroform), applying it to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[6]

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6]

-

-

Predicted IR Absorption Bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2850-2960 cm⁻¹: C-H stretches of the alkyl chain.

-

~1710 cm⁻¹ (strong): C=O stretch of the ketone.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid (these two carbonyl peaks may overlap).

-

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of 9-oxo-stearic acid are limited, research on structurally similar fatty acids provides valuable insights into its potential biological roles.

-

HDAC Inhibition: The related compound, 9-hydroxystearic acid (9-HSA), has been shown to be a competitive inhibitor of histone deacetylase 1 (HDAC1), which is involved in cell cycle regulation.[8] This suggests that 9-oxo-stearic acid could potentially interact with similar enzymatic targets.

-

PI3K Pathway Activation: Stearic acid has demonstrated neuroprotective effects against oxidative stress via a phosphatidylinositol 3-kinase (PI3K) dependent mechanism.[9] Furthermore, other oxidized fatty acids, such as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), activate the antioxidant response element (ARE) through a PI3K-dependent pathway involving the transcription factor NRF2.[10]

-

Mitochondrial Regulation: Dietary stearic acid has been shown to rapidly induce mitochondrial fusion in humans, a process linked to improved fatty acid β-oxidation.[11]

Given these precedents, a plausible hypothesis is that 9-oxo-stearic acid could modulate cellular stress responses and metabolic pathways. The diagram below illustrates a potential signaling cascade based on the known actions of related oxidized lipids.

Caption: Hypothetical PI3K/NRF2 signaling pathway potentially activated by 9-oxo-stearic acid.

References

- 1. This compound | 4114-74-3 [amp.chemicalbook.com]

- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. magritek.com [magritek.com]

- 8. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Oxooctadecanoic Acid (CAS Number: 4114-74-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxooctadecanoic acid (CAS: 4114-74-3), also known as 9-ketostearic acid, is a long-chain oxo-fatty acid that is emerging as a molecule of interest in the field of lipidomics and drug discovery. While direct research on this specific molecule is limited, its structural analogs have demonstrated significant biological activities, including the modulation of key signaling pathways involved in inflammation and metabolism. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, probable biological roles based on its analogs, detailed experimental protocols for its study, and its natural occurrence and synthesis.

Physicochemical Properties

This compound is a solid, long-chain fatty acid.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 4114-74-3 | [2] |

| Molecular Formula | C₁₈H₃₄O₃ | [2][3] |

| Molecular Weight | 298.46 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid | [4] |

| Melting Point | 83 °C | [2] |

| Physical Description | Solid | [2] |

| Predicted Water Solubility | 0.0012 g/L | [4] |

| Predicted logP | 5.88 | [4] |

Biological Activity and Signaling Pathways (Based on Analogs)

Direct studies on the biological functions of this compound are not extensively available. However, significant research on its structural analogs, such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), 13-oxo-octadecadienoic acid (13-KODE), and 8-oxo-9-octadecenoic acid (OOA), provides strong indications of its potential biological roles.[5] These analogs have been shown to be potent modulators of inflammatory and metabolic signaling pathways.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

Analogs of this compound, notably 9-oxo-ODA, have been identified as potent agonists of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[5][6] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which can result in reduced triglyceride accumulation in hepatocytes.[5] This suggests a potential therapeutic application for this compound and its derivatives in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Oxidized fatty acids, including analogs of this compound like OOA and 13-KODE, have demonstrated potent anti-inflammatory properties.[5] These effects are primarily mediated through the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][7] By inhibiting these pathways, these molecules can suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 9-oxooctadecanoic acid. Also known as 9-ketostearic acid, this long-chain fatty acid is of interest in various fields of research. This document outlines the key analytical techniques, detailed experimental protocols, and interpretation of spectroscopic data necessary for its unambiguous identification.

Physicochemical Properties and Structure

This compound is a saturated fatty acid with a ketone group at the ninth carbon atom. Its fundamental properties are summarized in the table below.[1]

| Property | Value |

| Chemical Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid |

The definitive confirmation of its structure relies on a combination of powerful analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of fatty acids. However, due to the polar nature of the carboxylic acid and ketone functional groups, direct analysis of this compound by GC-MS is challenging.[2] A crucial derivatization step is required to increase the volatility and thermal stability of the molecule.

Experimental Protocol: Two-Step Derivatization for GC-MS Analysis

A robust and widely used method involves a two-step derivatization: methoximation of the ketone group followed by silylation of the carboxylic acid group.[2]

Materials:

-

This compound sample

-

Pyridine

-

Methoxyamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS instrument

Procedure:

-

Methoximation of the Ketone Group:

-

Dissolve a known amount of the this compound sample in pyridine.

-

Add a solution of methoxyamine hydrochloride in pyridine.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the methoxime derivative.

-

-

Silylation of the Carboxylic Acid Group:

-

Cool the reaction mixture to room temperature.

-

Add BSTFA with 1% TMCS to the vial.

-

Heat the mixture again (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

-

The resulting solution containing the derivatized this compound is then ready for GC-MS analysis.

-

Data Presentation: Expected Mass Spectrometry Fragmentation

The derivatized this compound (methyl ester trimethylsilyl oxime) will produce a characteristic fragmentation pattern in the mass spectrometer. The primary cleavage is expected to occur at the C-C bonds adjacent to the carbonyl group (now a methoxime group).

Expected Key Fragment Ions (Illustrative):

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| [M]+ | Molecular ion of the derivatized compound | - |

| [M-15]+ | Loss of a methyl group from a TMS group | Cleavage of Si-CH₃ bond |

| [M-31]+ | Loss of a methoxy (B1213986) group from the ester | α-cleavage at the ester group |

| Fragment 1 | Cleavage at the C8-C9 bond | α-cleavage |

| Fragment 2 | Cleavage at the C9-C10 bond | α-cleavage |

Note: The exact m/z values will depend on the specific derivatization agents used (e.g., methylation of the carboxylic acid instead of silylation will result in different masses).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, confirming the position of the ketone group and the structure of the fatty acid chain.

Experimental Protocol: NMR Analysis

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer

Procedure:

-

Dissolve the this compound sample in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

Data Presentation: NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shifts obtained from a mixture containing 9(10)-hydroxy-10(9)-oxostearic acid, which includes this compound.[3]

¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C=O (Ketone) | ~213.8 |

| COOH (Carboxylic Acid) | ~180.0 |

| CH₂ adjacent to C=O (C8, C10) | ~36.0, ~36.1 |

| CH₂ adjacent to COOH (C2) | ~34.0 |

| Other CH₂ groups | 22.6 - 31.8 |

| CH₃ (Terminal) | ~14.1 |

Note: These values are from a mixture and should be considered representative. Specific assignments may vary slightly.

A ¹H NMR spectrum would show a characteristic triplet for the terminal methyl group at approximately 0.88 ppm. The protons on the carbons alpha to the ketone group (C8 and C10) would appear as triplets around 2.4-2.5 ppm. The proton of the carboxylic acid group would be a broad singlet at a higher chemical shift (typically >10 ppm), which may or may not be observed depending on the solvent and concentration.

Visualizations

To further clarify the processes and structures discussed, the following diagrams are provided.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of GC-MS and NMR spectroscopy. While derivatization is essential for successful GC-MS analysis, NMR provides direct structural information without chemical modification. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this and other related keto fatty acids.

References

The Pivotal Role of 9-Oxooctadecanoic Acid in Plant Lipids: A Technical Guide for Researchers

Fremont, CA – December 20, 2025 – 9-Oxooctadecanoic acid (9-oxo-ODA), a member of the oxylipin family of signaling molecules, is emerging as a critical regulator of various physiological processes in plants, from developmental cues to defense mechanisms. This technical guide provides an in-depth analysis of 9-oxo-ODA's function within plant lipids, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on its biosynthesis, signaling pathways, and physiological roles, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Biosynthesis and Occurrence of this compound

This compound is synthesized in plants through the 9-lipoxygenase (9-LOX) pathway. This pathway is initiated by the oxygenation of linoleic acid, an abundant polyunsaturated fatty acid in plant tissues. The resulting hydroperoxide is then further metabolized to form 9-oxo-ODA. While the jasmonate pathway, initiated by 13-lipoxygenase, has been extensively studied, the 9-LOX pathway and its products, like 9-oxo-ODA, are now recognized for their distinct and significant roles in plant biology.[1]

Quantitative analysis has revealed the presence of 9-oxo-ODA in various plant tissues, with notable concentrations found in tomato fruit. The distribution within the fruit is not uniform, with the peel containing the highest levels, followed by the sarcocarp and then the gelatinous tissue.

Table 1: Quantitative Analysis of 9-Oxo-ODA and 13-Oxo-ODA in Tomato Fruit Tissues

| Tissue | 9-Oxo-ODA (µg/g fresh weight) | 13-Oxo-ODA (µg/g fresh weight) | Total Oxo-ODAs (µg/g fresh weight) |

| Gelatinous Tissue | ~0.001 | ~0.001 | ~0.002 |

| Sarcocarp | ~0.06 | ~0.04 | ~0.1 |

| Peel | ~0.12 | ~0.08 | ~0.2 |

Data sourced from a study on the localization of oxo-octadecadienoic acids in tomato fruit. The amounts of 9-oxo-ODA and 13-oxo-ODA were observed to increase significantly after homogenization at room temperature, particularly in the peel.[2][3]

Signaling Pathways of this compound

Emerging evidence suggests that 9-LOX-derived oxylipins, including 9-oxo-ODA, can activate signaling cascades independently of the canonical jasmonic acid (JA) pathway.[1][4] These pathways are crucial for regulating specific developmental processes, such as lateral root formation, and for mounting defense responses against certain pathogens.